3-[(2E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(2E)-2-({4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a hydrazine moiety, and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-({4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the hydrazone intermediate: This involves the reaction of 4-bromophenylmethoxy-3-ethoxybenzaldehyde with hydrazine hydrate under reflux conditions.
Cyclization to form the triazole ring: The hydrazone intermediate is then subjected to cyclization using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-({4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.
Scientific Research Applications
3-[(2E)-2-({4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Chemical Research: Employed as a reagent or intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-({4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylhydrazine: Shares the hydrazine and bromophenyl moieties but lacks the triazole ring.
1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
3-[(2E)-2-({4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE is unique due to its combination of a triazole ring, hydrazine moiety, and bromophenyl groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C19H21BrN6O2 |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
3-N-[(E)-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C19H21BrN6O2/c1-3-27-18-10-15(11-22-24-19-25-23-13(2)26(19)21)6-9-17(18)28-12-14-4-7-16(20)8-5-14/h4-11H,3,12,21H2,1-2H3,(H,24,25)/b22-11+ |
InChI Key |
NFACVJOZYPKWNB-SSDVNMTOSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NN=C(N2N)C)OCC3=CC=C(C=C3)Br |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NN=C(N2N)C)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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